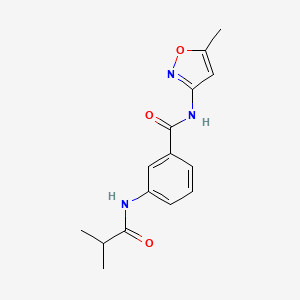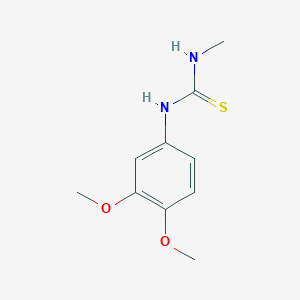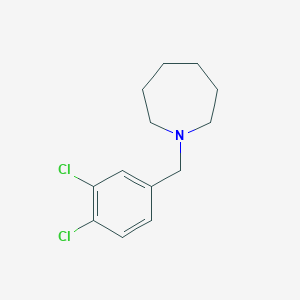
3-(acetylamino)-N-(2-chlorophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(acetylamino)-N-(2-chlorophenyl)benzamide, also known as ACB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has a molecular weight of 295.76 g/mol. The synthesis of ACB involves the reaction of 2-chloroaniline with acetic anhydride and benzoyl chloride.
作用机制
The mechanism of action of 3-(acetylamino)-N-(2-chlorophenyl)benzamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a key role in the regulation of gene expression. By inhibiting HDAC, 3-(acetylamino)-N-(2-chlorophenyl)benzamide can modulate the expression of genes involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
3-(acetylamino)-N-(2-chlorophenyl)benzamide has been shown to have several biochemical and physiological effects. Studies have shown that 3-(acetylamino)-N-(2-chlorophenyl)benzamide can induce apoptosis in cancer cells, inhibit cell proliferation, and modulate the expression of genes involved in cell growth and differentiation. 3-(acetylamino)-N-(2-chlorophenyl)benzamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
实验室实验的优点和局限性
One of the main advantages of 3-(acetylamino)-N-(2-chlorophenyl)benzamide is its potential therapeutic applications in the treatment of cancer and inflammatory diseases. 3-(acetylamino)-N-(2-chlorophenyl)benzamide has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation. However, there are also some limitations to using 3-(acetylamino)-N-(2-chlorophenyl)benzamide in lab experiments. For example, 3-(acetylamino)-N-(2-chlorophenyl)benzamide can be toxic to normal cells at high concentrations, making it difficult to use in vivo.
未来方向
There are several future directions for the study of 3-(acetylamino)-N-(2-chlorophenyl)benzamide. One potential direction is to investigate the use of 3-(acetylamino)-N-(2-chlorophenyl)benzamide in combination with other drugs for the treatment of cancer. Another potential direction is to study the effects of 3-(acetylamino)-N-(2-chlorophenyl)benzamide on other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to better understand the mechanism of action of 3-(acetylamino)-N-(2-chlorophenyl)benzamide and its potential side effects.
合成方法
The synthesis of 3-(acetylamino)-N-(2-chlorophenyl)benzamide involves the reaction of 2-chloroaniline with acetic anhydride and benzoyl chloride. This reaction leads to the formation of 3-(acetylamino)-N-(2-chlorophenyl)benzamide, which is then purified using column chromatography. The yield of 3-(acetylamino)-N-(2-chlorophenyl)benzamide obtained from this synthesis method is typically around 70-80%.
科学研究应用
3-(acetylamino)-N-(2-chlorophenyl)benzamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of 3-(acetylamino)-N-(2-chlorophenyl)benzamide is in the treatment of cancer. Studies have shown that 3-(acetylamino)-N-(2-chlorophenyl)benzamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-(acetylamino)-N-(2-chlorophenyl)benzamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
属性
IUPAC Name |
3-acetamido-N-(2-chlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10(19)17-12-6-4-5-11(9-12)15(20)18-14-8-3-2-7-13(14)16/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCMLGWLZHMHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(acetylamino)-N-(2-chlorophenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B5765092.png)




![2-(N-butylethanimidoyl)-3-[(diphenylboryl)amino]-4,4,4-trifluoro-1-phenyl-2-buten-1-one](/img/structure/B5765128.png)

![methyl 2-(isonicotinoylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5765141.png)





